![molecular formula C18H16N4O2 B2928294 5-(3-Hydroxypropylamino)quinazolino[2,3-a]phthalazin-8-one CAS No. 352544-57-1](/img/structure/B2928294.png)
5-(3-Hydroxypropylamino)quinazolino[2,3-a]phthalazin-8-one
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Overview
Description
“5-(3-Hydroxypropylamino)quinazolino[2,3-a]phthalazin-8-one” is a chemical compound . It is a type of quinazolinone, which is a class of organic compounds that are heterocyclic and contain a quinazoline core .
Synthesis Analysis
The synthesis of quinazolinone derivatives, including “5-(3-Hydroxypropylamino)quinazolino[2,3-a]phthalazin-8-one”, typically involves a four-step synthetic route . The process starts with the reaction of isatoic anhydride and different amines to produce various 2-aminobenzamides. These 2-aminobenzamides then react with 2-nitrobenzaldehyde, followed by the reduction of the nitro group to afford 2-(2-aminophenyl)-3-aryl-2,3-dihydroquinazolin-4(1H)-one derivatives. Finally, these compounds react with aromatic aldehydes or 2-formylbenzoic acid to form the final products .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “5-(3-Hydroxypropylamino)quinazolino[2,3-a]phthalazin-8-one” have been described in the Synthesis Analysis section. The key reactions include the formation of 2-aminobenzamides, their reaction with 2-nitrobenzaldehyde, the reduction of the nitro group, and the final reaction with aromatic aldehydes or 2-formylbenzoic acid .Scientific Research Applications
Medicinal Chemistry: Anticancer and Antimicrobial Applications
Quinazolinone derivatives, including 5-(3-Hydroxypropylamino)quinazolino[2,3-a]phthalazin-8-one, have shown promise in medicinal chemistry due to their broad spectrum of biological activities. They have been studied for their potential as anticancer agents, with some derivatives showing inhibitory effects on various cancer cell lines . Additionally, their antimicrobial properties are of significant interest, as they may contribute to the development of new antibiotics to combat drug-resistant bacterial strains .
Drug Discovery: Analgesic and Anti-inflammatory Agents
In the realm of drug discovery, quinazolinone scaffolds are explored for their analgesic and anti-inflammatory properties. Research indicates that certain quinazolinone derivatives can effectively reduce pain and inflammation, making them potential candidates for the development of new pain relief medications .
Biochemical Research: Enzyme Inhibition
The biochemical research applications of quinazolinones include the study of enzyme inhibition. These compounds can serve as inhibitors for various enzymes, which is crucial for understanding disease mechanisms and developing targeted therapies .
Material Science: Synthesis of Novel Compounds
In material science, the synthesis of novel quinazolinone derivatives, including fused quinazolinones, is of great interest. These compounds can be used to create new materials with potential applications in various industries .
Environmental Science: Ecotoxicology Studies
Although direct applications in environmental science are not extensively documented for this specific compound, quinazolinone derivatives are often included in ecotoxicology studies to assess their environmental impact and degradation .
Future Directions
The future directions for research on “5-(3-Hydroxypropylamino)quinazolino[2,3-a]phthalazin-8-one” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given the wide range of biological activities exhibited by quinazolinones and their derivatives, there is potential for the development of new therapeutic agents .
properties
IUPAC Name |
5-(3-hydroxypropylamino)quinazolino[2,3-a]phthalazin-8-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-11-5-10-19-16-12-6-1-2-7-13(12)17-20-15-9-4-3-8-14(15)18(24)22(17)21-16/h1-4,6-9,23H,5,10-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVHBZXYSNOPED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN3C2=NC4=CC=CC=C4C3=O)NCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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